Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride
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Overview
Description
Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chloropyridine moiety, and a propanoate ester. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The chloropyridine moiety can be synthesized through a halogenation reaction, where a pyridine derivative is treated with a chlorinating agent.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the chloropyridine derivative.
Esterification: The propanoate ester is formed through an esterification reaction, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
Methyl (S)-3-amino-3-(2-bromopyridin-4-yl)propanoate dihydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Methyl (S)-3-amino-3-(2-fluoropyridin-4-yl)propanoate dihydrochloride: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
Methyl (S)-3-amino-3-(2-methylpyridin-4-yl)propanoate dihydrochloride: The methyl group can influence the compound’s steric properties and interaction with biological targets.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;;/h2-4,7H,5,11H2,1H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZLBAMMAHQXKN-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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